1-(4-Piperidin-1-yl-phenyl)-ethylamine

Medicinal Chemistry Scaffold Hopping SAR

1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2) is a synthetic organic compound belonging to the class of piperidine-substituted α-methylbenzylamines (benzenemethanamine, α-methyl-4-(1-piperidinyl)-). With the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, it features a piperidine ring attached at the para position of a phenyl ring, which is further substituted with an α-methyl-substituted primary amine.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 869943-44-2
Cat. No. B1276026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Piperidin-1-yl-phenyl)-ethylamine
CAS869943-44-2
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2CCCCC2)N
InChIInChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3
InChIKeyTZRGEQLNGUDZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2): A Chiral α-Methylbenzylamine Building Block for CNS-Focused Medicinal Chemistry


1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2) is a synthetic organic compound belonging to the class of piperidine-substituted α-methylbenzylamines (benzenemethanamine, α-methyl-4-(1-piperidinyl)-). With the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, it features a piperidine ring attached at the para position of a phenyl ring, which is further substituted with an α-methyl-substituted primary amine . The compound contains a chiral center at the benzylic carbon, making it available both as a racemate (CAS 869943-44-2) and as single enantiomers, (R)-1-(4-(piperidin-1-yl)phenyl)ethan-1-amine (CAS 1212226-93-1) and (1S)-1-(4-piperidin-1-ylphenyl)ethanamine (CAS 1212171-63-5) . Its dihydrochloride salt form (CAS 1215504-97-4) provides enhanced aqueous solubility for formulation applications [1]. The compound is commercially available through specialty chemical suppliers at purities of 95–98% and is used exclusively as a research intermediate and building block in medicinal chemistry .

Why 1-(4-Piperidin-1-yl-phenyl)-ethylamine Cannot Be Replaced by Its 2-Substituted Positional Isomer or Benzylamine Analog


In the piperidinophenyl-alkylamine family, the position of the amine-bearing alkyl chain on the phenyl ring fundamentally determines the compound's physicochemical profile, metabolic stability, and biological target engagement. The 1-substituted target compound is a benzylic α-methylbenzylamine, whereas its closest commercially available analog, 2-(4-piperidin-1-yl-phenyl)-ethylamine (CAS 38589-09-2), is a homobenzylic phenethylamine. This one-carbon difference in spacer length alters the basicity (predicted pKa ~9.93 for the target vs. literature trends for phenethylamines), the LogD profile, and the stereoelectronic environment of the primary amine . Additionally, the benzylamine analog 4-(piperidin-1-yl)benzylamine (CAS 214759-73-6) lacks the α-methyl group entirely, eliminating the chiral center and reducing steric bulk at the amine . These structural distinctions translate into divergent reactivity in reductive amination, chiral resolution, and downstream coupling reactions, meaning that substituting one scaffold for another without re-optimization of synthetic routes and biological assays carries significant risk of failed reactions or misleading SAR data [1].

Quantitative Evidence for 1-(4-Piperidin-1-yl-phenyl)-ethylamine Differentiation vs. Closest Analogs


Positional Isomerism: 1-Substituted (Benzylamine) vs. 2-Substituted (Phenethylamine) Scaffold Differentiation

The target compound differs from its closest positional isomer, 2-(4-piperidin-1-yl-phenyl)-ethylamine (CAS 38589-09-2), by the attachment point of the aminoalkyl chain. The target bears the amine directly at the benzylic α-carbon (α-methylbenzylamine scaffold), whereas the 2-isomer has an ethylene spacer, making it a phenethylamine. This distinction is quantified by differing predicted physicochemical properties: the target has a predicted boiling point of 344.9±25.0 °C at 760 mmHg and a density of 1.026±0.06 g/cm³ , compared with the 2-isomer's boiling point of 117–120 °C at 0.15 Torr and density of 1.030±0.06 g/cm³ . Although measured under different pressure conditions, the substantially different boiling ranges reflect distinct intermolecular interactions. More critically, the benzylic amine position creates a chiral center (absent in the 2-isomer), enabling enantioselective synthesis strategies .

Medicinal Chemistry Scaffold Hopping SAR

Salt Form Differentiation: Free Base vs. Dihydrochloride for Aqueous Solubility and Formulation Compatibility

The free base (CAS 869943-44-2) is a colourless liquid with limited aqueous solubility, consistent with its predicted LogP of 2.20 and LogD (pH 7.4) of 0.12 . The dihydrochloride salt (CAS 1215504-97-4, MW 277.23 g/mol, formula C₁₃H₂₂Cl₂N₂) converts the liquid free base into a crystalline solid with substantially enhanced water solubility [1]. While direct aqueous solubility values for the free base are not published, the general principle that dihydrochloride salt formation of lipophilic amines increases aqueous solubility by 10- to 1000-fold is well established [2]. The dihydrochloride form is specifically recommended for CNS-targeted pharmaceutical research applications requiring aqueous dosing or buffer-compatible formulations [1]. In contrast, the 2-substituted positional isomer's dihydrochloride salt (CAS for 2-(4-piperidin-1-ylphenyl)ethanamine dihydrochloride) has a different molecular weight (277.23 vs. 277.23 g/mol, identical due to same molecular formula of the salt) but serves a distinct synthetic role .

Formulation Science Salt Selection Solubility Enhancement

Chiral Differentiation: Racemate vs. Single Enantiomers for Stereospecific Synthesis Applications

The racemic mixture (CAS 869943-44-2) is commercially available alongside its resolved (R)-enantiomer (CAS 1212226-93-1, purity 98%) and (S)-enantiomer (CAS 1212171-63-5) . The (R)-enantiomer has a defined specific rotation and is characterized by a single stereocenter (1 of 1 defined stereocentres) . This contrasts with the des-methyl benzylamine analog 4-(piperidin-1-yl)benzylamine (CAS 214759-73-6, MW 190.28, C₁₂H₁₈N₂), which has no chiral center and a lower molecular weight . The α-methyl group introduces steric hindrance at the amine, which can influence diastereoselectivity in coupling reactions and the conformational preferences of derived ligands. The ready availability of both enantiomers in high enantiopurity is not replicated for the 2-substituted positional isomer, which lacks a chiral center at the equivalent position .

Chiral Synthesis Enantioselective Chemistry Asymmetric Catalysis

Scaffold Utility: Piperidine-Constrained Phenethylamine Motif in DPP4 Inhibitor and Carbonic Anhydrase Inhibitor Design

The 4-(piperidin-1-yl)phenyl scaffold, which constitutes the core of 1-(4-piperidin-1-yl-phenyl)-ethylamine, has been employed as a key pharmacophoric element in multiple enzyme inhibitor programs. Pei et al. (2007) demonstrated that piperidine-constrained phenethylamines achieved potent DPP4 inhibition, with optimized compounds exhibiting Ki values as low as 2.30–11 nM in enzymatic assays [1]. While these optimized compounds contain additional substituents (e.g., trifluorophenyl, pyrimidinyl groups) beyond the simple piperidinophenyl-alkylamine core, the scaffold's conformational restriction was explicitly identified as critical for potency and selectivity [1]. In a separate study, Sever et al. (2021) synthesized thiazolyl-pyrazoline derivatives incorporating the 4-piperidinophenyl moiety and achieved nanomolar inhibition of human carbonic anhydrase isoforms I and II (KI range: 13.35–63.79 nM for hCA I; 7.01–115.80 nM for hCA II) and acetylcholinesterase (KI range: 17.89–48.05 nM), with several compounds surpassing the reference standards acetazolamide and tacrine, respectively [2]. The 1-substituted α-methylbenzylamine variant provides a reactive primary amine handle for further derivatization that the 2-substituted phenethylamine cannot identically replicate due to different amine positioning relative to the aryl ring.

DPP4 Inhibition Carbonic Anhydrase Medicinal Chemistry Scaffold Optimization

Historical Precedent: Synthetic Utility Documented in Early Aminophenylalkylamine Patent Literature

Patent AT312607B (filed 1971, granted 1974) describes a general process for preparing heterocyclic aminophenylalkylamines, explicitly including N-methyl and gem-dimethyl analogues of the 4-piperidinophenyl-ethylamine scaffold [1]. Among the exemplified compounds, 1-Methyl-2-(4-piperidinophenyl)-ethylamine (Bp 116–120 °C at 0.15 mm Hg) and 2,2-Dimethyl-2-(4-piperidinophenyl)-ethylamine succinate salt (Mp 155–161 °C) were characterized with measured boiling/melting points [1]. The target compound, 1-(4-piperidin-1-yl-phenyl)-ethylamine, represents the des-methyl primary amine variant of this established scaffold family. Its boiling point (344.9 °C at 760 mmHg predicted) is substantially higher than the N-methyl analogue's boiling point (116–120 °C at 0.15 mm Hg, which under reduced pressure would correspond to a lower value than 344.9 °C at atmospheric pressure), reflecting the stronger intermolecular hydrogen bonding of the primary amine . This historical precedent confirms that the 4-piperidinophenyl-alkylamine scaffold has been of interest to pharmaceutical research for over five decades and that the primary amine variant offers distinct reactivity (e.g., direct acylation, sulfonylation, reductive amination) compared to its N-alkylated derivatives.

Synthetic Chemistry Patent Literature Aminophenylalkylamine

Storage and Handling Differentiation: Liquid Free Base Requires Distinct Supply Chain Conditions vs. Solid Analogs

The target compound is supplied as a colourless liquid requiring storage in sealed containers at 2–8 °C under dry conditions . In contrast, the 2-substituted positional isomer (CAS 38589-09-2) is a white to off-white crystalline powder at room temperature, stable under ambient storage . The benzylamine analog (CAS 214759-73-6) is also a liquid but has a different molecular formula (C₁₂H₁₈N₂, MW 190.28) . For procurement planning, the liquid physical state of the target compound necessitates consideration of: (a) shipping temperature control to prevent degradation, (b) compatibility with automated liquid handling systems for high-throughput chemistry, and (c) potential for peroxide formation upon prolonged air exposure—a concern common to secondary/tertiary amine-containing liquids but less relevant for solid analogs that can be stored under inert atmosphere as received. The target compound is classified as a hazardous good (UN2735, Class 8) for transport, which may involve additional shipping fees .

Chemical Procurement Storage Stability Supply Chain

Optimal Application Scenarios for 1-(4-Piperidin-1-yl-phenyl)-ethylamine Based on Quantified Differentiation Evidence


Enantioselective Synthesis of CNS-Targeted Lead Compounds Requiring Defined Stereochemistry

Medicinal chemistry teams developing CNS receptor modulators where stereochemistry at the benzylic amine determines target engagement should procure the single-enantiomer forms (R or S) of this compound. The chiral center at the α-carbon, absent in the 2-substituted positional isomer and the des-methyl benzylamine analog, provides a handle for asymmetric synthesis of diastereomerically pure final compounds . The ready availability of both (R)- and (S)-enantiomers at 98% purity eliminates the need for in-house chiral resolution or asymmetric synthesis development .

Parallel Library Synthesis via Primary Amine Derivatization (Acylation/Sulfonylation/Reductive Amination)

The primary amine functionality of the target compound permits direct derivatization through amide coupling, sulfonamide formation, or reductive amination without deprotection—a key advantage over N-methylated analogs such as 1-Methyl-2-(4-piperidinophenyl)-ethylamine described in patent AT312607B [1]. This makes the compound suitable for parallel synthesis workflows where diverse chemical libraries are generated from a common amine intermediate. The piperidine-constrained scaffold has been validated in achieving nanomolar potency against DPP4 (Ki as low as 2.30 nM for optimized derivatives), supporting its use as a library core [2].

Aqueous Biological Assay Development Using the Dihydrochloride Salt Form

For pharmacological screening requiring aqueous solubility (e.g., receptor binding assays, cell-based functional assays, in vivo PK studies), the dihydrochloride salt (CAS 1215504-97-4) should be procured rather than the free base. The dihydrochloride converts the liquid free base into a crystalline solid with enhanced water solubility, facilitating accurate compound weighing and dissolution in aqueous buffers [3]. This is particularly relevant for CNS-targeted programs, where the piperidine moiety has established precedent for neurotransmitter receptor interactions [3].

Metabolic Enzyme Inhibitor Design Using the 4-(Piperidin-1-yl)phenyl Pharmacophore

Research groups targeting human carbonic anhydrase isoforms or acetylcholinesterase can employ this compound as a synthetic intermediate for constructing thiazolyl-pyrazoline hybrid inhibitors. As demonstrated by Sever et al. (2021), the 4-piperidinophenyl moiety contributes to nanomolar enzyme inhibition (hCA I KI: 13.35–63.79 nM; hCA II KI: 7.01–115.80 nM; AChE KI: 17.89–48.05 nM) when incorporated into appropriately designed heterocyclic frameworks [4]. The α-methyl substitution on the benzylamine provides an additional vector for SAR exploration not available with the simpler benzylamine analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Piperidin-1-yl-phenyl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.